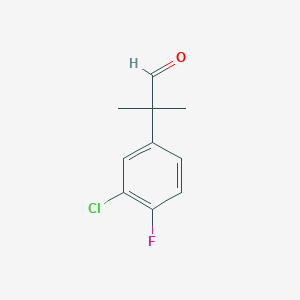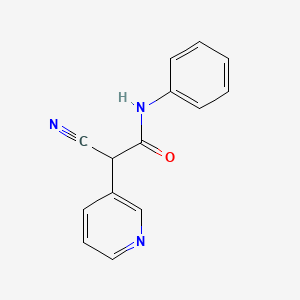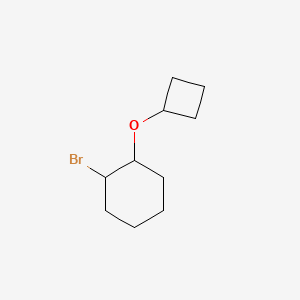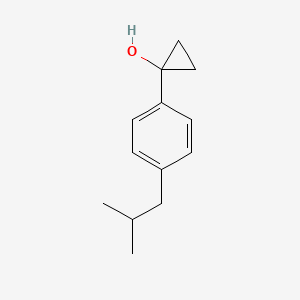
1-(4-Isobutylphenyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isobutylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an isobutyl substituent
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)cyclopropan-1-ol can be synthesized through the hydrogenation of 4-isobutylacetophenone (IBAP) using a hydrogenation catalyst such as Raney nickel . The reaction is typically carried out in the absence of a solvent, which enhances the conversion efficiency and yield of the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with optimizations for large-scale production. The use of treated activated sponge nickel catalysts and specific washing treatments can significantly improve the yield and efficiency of the hydrogenation process .
化学反应分析
Types of Reactions: 1-(4-Isobutylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The cyclopropane ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopropane compounds.
科学研究应用
1-(4-Isobutylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science and engineering
作用机制
The mechanism of action of 1-(4-Isobutylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo electrochemical reduction, forming radical anions that participate in further chemical transformations . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
相似化合物的比较
2-Bromo-1-(4-isobutylphenyl)ethanone: A brominated derivative with similar structural features.
Cyclopropane: A simple cycloalkane with a three-membered ring, used as an anesthetic.
1-(4-Methoxyphenyl)cyclopropan-1-ol: A methoxy-substituted analog with different chemical properties.
Uniqueness: 1-(4-Isobutylphenyl)cyclopropan-1-ol is unique due to its specific isobutyl substitution on the phenyl ring, which imparts distinct chemical reactivity and potential applications. Its cyclopropane ring also contributes to its unique reactivity and stability compared to other similar compounds.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-[4-(2-methylpropyl)phenyl]cyclopropan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-13/h3-6,10,14H,7-9H2,1-2H3 |
InChI 键 |
JDBLCFJBKDKHHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


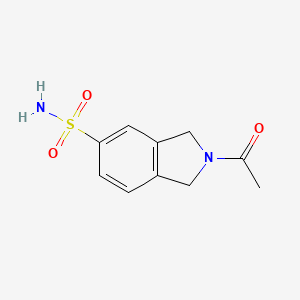
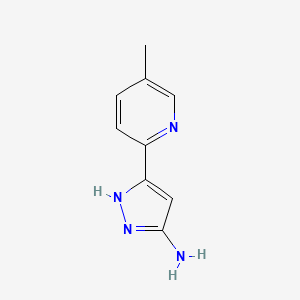

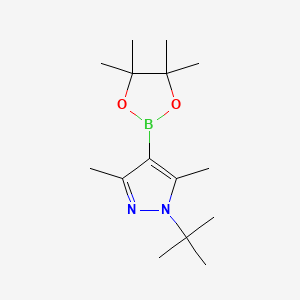
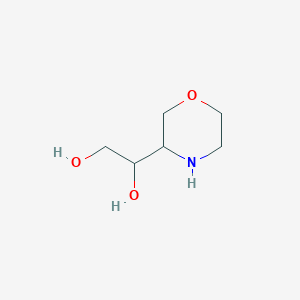
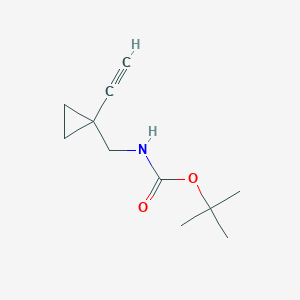


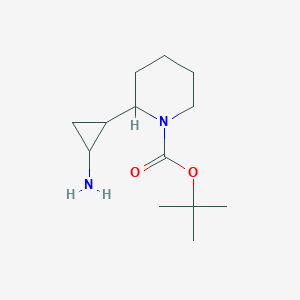
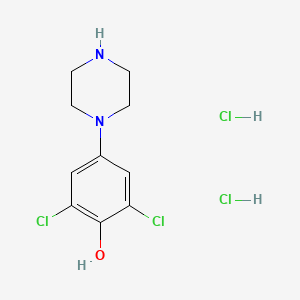
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
